molecular formula C9H8N4S B6226136 1-(2-azidoethyl)-4-isothiocyanatobenzene CAS No. 2752098-48-7

1-(2-azidoethyl)-4-isothiocyanatobenzene

Cat. No.: B6226136
CAS No.: 2752098-48-7
M. Wt: 204.25 g/mol
InChI Key: BXCNYXPQAMIWBX-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-isothiocyanatobenzene is a bifunctional aromatic compound featuring an isothiocyanate (-NCS) group and an azidoethyl (-CH₂CH₂N₃) substituent on a benzene ring. The isothiocyanate group is highly reactive toward amines and thiols, enabling applications in bioconjugation and materials science, while the azide moiety allows participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) . This dual functionality makes the compound valuable in designing probes, polymers, and pharmaceuticals. However, its structural analogs exhibit diverse properties depending on substituent variations, as discussed below.

Properties

CAS No.

2752098-48-7

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

1-(2-azidoethyl)-4-isothiocyanatobenzene

InChI

InChI=1S/C9H8N4S/c10-13-12-6-5-8-1-3-9(4-2-8)11-7-14/h1-4H,5-6H2

InChI Key

BXCNYXPQAMIWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])N=C=S

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-azidoethyl)-4-isothiocyanatobenzene typically involves the introduction of azide and isothiocyanate groups onto a benzene ring. One common method involves the diazotransfer reaction to convert an amine group into an azide group. For example, starting from 4-aminobenzyl alcohol, the amine group can be converted to an azide using sodium azide and a diazotransfer reagent . The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and safety.

Scientific Research Applications

1-(2-Azidoethyl)-4-isothiocyanatobenzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, and functional attributes:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties & Reactivity Applications References
1-(2-Azidoethyl)-4-isothiocyanatobenzene 2-Azidoethyl C₉H₉N₃S 191.25 Azide enables click chemistry; NCS reacts with amines Bioconjugation, polymer synthesis
4-(trans-4-n-Hexylcyclohexyl)isothiocyanatobenzene (6CHBT) trans-4-n-Hexylcyclohexyl C₁₉H₂₇NS 301.49 Mesogenic, stable dimer interactions; IR spectral shifts at 2075 cm⁻¹ (NCS) Liquid crystals, electro-optical devices
1-(Bromomethyl)-4-isothiocyanatobenzene Bromomethyl C₈H₆BrNS 228.11 Bromine acts as a leaving group; NCS electrophilic Crosslinking, nucleophilic substitutions
1-[(Difluoromethyl)Sulfanyl]-4-isothiocyanatobenzene Difluoromethyl sulfanyl C₈H₆F₂NS₂ 218.26 Electron-withdrawing SCF₂ group; enhances NCS reactivity Thiol-targeted probes, pharmaceuticals
1-Butoxy-4-isothiocyanatobenzene Butoxy C₁₁H₁₃NOS 207.29 Hydrophobic alkoxy chain; thermal stability up to 150°C Solvent-mediated organic synthesis

Spectral and Thermal Properties

  • 6CHBT : IR spectroscopy shows characteristic NCS stretching at 2075 cm⁻¹, slightly red-shifted compared to the target compound’s azide (2100–2150 cm⁻¹) .
  • Thermal Stability : Azidoethyl derivatives may exhibit lower thermal stability than bromomethyl or butoxy analogs due to the azide group’s propensity for exothermic decomposition.

Research Findings and Trends

  • Click Chemistry Utility : The azidoethyl group in the target compound offers orthogonal reactivity compared to bromine or alkoxy substituents, enabling modular bioconjugation strategies .
  • Liquid Crystal Design : Bulky substituents (e.g., hexylcyclohexyl in 6CHBT) stabilize smectic phases, whereas linear azidoethyl chains may disrupt mesogen alignment .
  • Electrophilicity Trends : Substituents like SCF₂ (electron-withdrawing) enhance NCS reactivity, while alkoxy groups (electron-donating) reduce it, impacting reaction rates with biological nucleophiles .

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